Alflutinib

Beschreibung

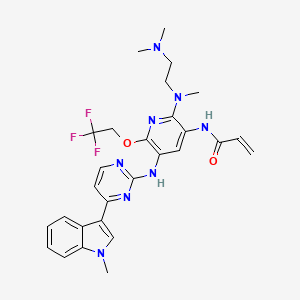

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alflutinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This compound is designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effect through the targeted inhibition of mutant EGFR. EGFR is a receptor tyrosine kinase that, when activated by mutations, perpetually stimulates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, while initially effective against sensitizing mutations (e.g., exon 19 deletions and L858R), often fail due to the emergence of the T790M "gatekeeper" mutation.[3][5]

This compound overcomes this challenge by forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[3]

Downstream Signaling Pathway Inhibition

The constitutive activation of mutant EGFR drives tumor growth primarily through two key signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound's inhibition of EGFR phosphorylation leads to the downregulation of these pathways, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[4]

Quantitative Data: In Vitro Potency and Selectivity

The efficacy of this compound is underscored by its potent inhibitory activity against various EGFR mutations and its selectivity for mutant over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The half-maximal inhibitory concentrations (IC50) from preclinical studies are summarized below.

| EGFR Mutation | IC50 (nM) | Selectivity vs. WT |

| Wild-Type (WT) | >100 | - |

| Exon 19 Deletion | <10 | >10-fold |

| L858R | <10 | >10-fold |

| L858R + T790M | <10 | >10-fold |

| Exon 20 Insertion (S768_D770dup) | 11 | ~9-fold |

| Exon 20 Insertion (A767_V769dup) | 14 | ~7-fold |

| Exon 20 Insertion (N771_H773dup) | 20 | ~5-fold |

Note: The IC50 values are approximated from graphical data presented in preclinical studies. The selectivity is calculated as a ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard practices for EGFR TKI characterization.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of different EGFR variants.

References

- 1. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Clinical Activity, and Pharmacokinetics of this compound (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A good response to furmonertinib fourth-line treatment of an advanced lung adenocarcinoma patient with EGFR exon20in and PIK3CA mutation: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Mesylate used for? [synapse.patsnap.com]

- 5. Spotlight on Furmonertinib (this compound, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

Alflutinib: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Hansoh Pharma, this compound is designed to selectively target both the initial EGFR-sensitizing mutations and the acquired T790M resistance mutation, a common mechanism of resistance to first and second-generation EGFR TKIs.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

The development of third-generation EGFR inhibitors was driven by the clinical need to overcome the T790M "gatekeeper" mutation, which renders earlier generations of TKIs ineffective.[1] this compound was discovered through a focused drug discovery program aimed at identifying a covalent inhibitor that could form an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of the mutant EGFR protein.[2]

This compound's mechanism of action is centered on its highly selective and irreversible inhibition of mutant EGFR. It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation.[2] By blocking the tyrosine kinase activity of these mutant receptors, this compound effectively downregulates key downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and growth.[2] A key advantage of this compound is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its more favorable safety profile compared to earlier generation inhibitors, with a reduction in off-target effects like skin rash and diarrhea.[2]

EGFR Signaling Pathway Inhibition by this compound

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. While specific patented routes may vary, a representative synthetic pathway is outlined below. This pathway involves the construction of the core pyrimidine scaffold followed by the introduction of the key side chains, culminating in the formation of the acrylamide "warhead" responsible for the covalent interaction with the EGFR kinase.

A detailed, step-by-step experimental protocol with specific reaction conditions is proprietary and not fully disclosed in the public domain. The following represents a generalized scheme based on available chemical literature for similar compounds.

Generalized Synthetic Scheme

Quantitative Data Summary

This compound has demonstrated significant clinical activity in patients with EGFR T790M-positive NSCLC. The following tables summarize key efficacy and pharmacokinetic data from clinical studies.

Table 1: Clinical Efficacy of this compound in EGFR T790M+ NSCLC Patients

| Dose Group | Overall Response Rate (ORR) | CNS Overall Response Rate (ORR) |

| 40 mg | 83.3% (5/6) | 50.0% (1/2) |

| 80 mg | 77.8% (35/45) | 100.0% (4/4) |

| 160 mg | 78.0% (39/50) | 66.7% (6/9) |

| 240 mg | 66.7% (10/15) | 50.0% (1/2) |

| Data from a dose-expansion study in patients with advanced NSCLC with confirmed EGFR T790M mutation.[1][3] |

Table 2: Pharmacokinetic Parameters of this compound

| Dose | AUC0-24 (ng·h/mL) at Steady State |

| 40 mg | Data not specified |

| 80 mg | Increased ~100% from 40 mg |

| 160 mg | Increased ~50% from 80 mg |

| 240 mg | Increased ~25% from 160 mg |

| AUC (Area Under the Curve) data indicates a less than proportional increase with dose, suggesting potential auto-induction of metabolism.[1] |

Table 3: Preclinical Efficacy in a Xenograft Model

| Treatment Group (once daily) | Average Tumor Growth Inhibition |

| This compound (10 mg/kg) | 87% |

| This compound (30 mg/kg) | 100% |

| Osimertinib (10 mg/kg) | 97% |

| Afatinib (30 mg/kg) | No notable inhibition |

| Gefitinib (100 mg/kg) | No notable inhibition |

| Data from a patient-derived xenograft model (LU1868) expressing EGFR L858R and T790M mutations.[4] |

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of EGFR inhibitors like this compound. These are generalized methods and may not reflect the exact protocols used by the developers of this compound.

EGFR (T790M) Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Workflow:

Methodology:

-

Reagent Preparation: Prepare EGFR (T790M) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[5] Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution or DMSO control. Add 2 µL of diluted EGFR (T790M) enzyme.

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the inhibitory activity of this compound. Calculate IC50 values from the dose-response curve.[5]

Cell Viability Assay (MTT Assay) in NCI-H1975 Cells

This assay assesses the effect of this compound on the proliferation of NSCLC cells harboring the T790M mutation.

Workflow:

Methodology:

-

Cell Seeding: Plate NCI-H1975 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Conclusion

This compound is a potent, third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in NSCLC. Its discovery and development represent a significant advancement in targeted cancer therapy, offering a valuable treatment option for patients who have developed resistance to earlier-generation inhibitors. The synthesis of this compound involves a complex multi-step process to construct the specific chemical scaffold required for its covalent and selective inhibition of mutant EGFR. Preclinical and clinical data have demonstrated its robust anti-tumor activity and a manageable safety profile, solidifying its role in the management of EGFR-mutated NSCLC. Further research and clinical trials are ongoing to explore its full therapeutic potential.[3]

References

- 1. Spotlight on Furmonertinib (this compound, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound Mesylate used for? [synapse.patsnap.com]

- 3. Safety, Clinical Activity, and Pharmacokinetics of this compound (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. promega.com [promega.com]

- 6. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]

Furmonertinib: A Technical Guide to a Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmonertinib (AST2818) is a third-generation, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to Furmonertinib. Detailed methodologies for seminal studies are presented to facilitate reproducibility and further investigation by researchers in the field.

Molecular Structure and Properties

Furmonertinib possesses a unique trifluoroethoxypyridine structure, which contributes to its high lipid solubility and ability to penetrate the blood-brain barrier.[2][4] It is designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[5]

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide[6] |

| CAS Number | 1869057-83-9[7] |

| Molecular Formula | C28H31F3N8O2[7] |

| SMILES | C=CC(=O)NC1=C(N(C)CCN(C)C)N=C(C(NC2=NC=C(C3=CN(C)C4=C3C=CC=C4)N=C2)=C1)OCC(F)(F)F |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 568.59 g/mol | [7] |

| Solubility | DMSO: 100 mg/mL (175.87 mM) Ethanol: 5 mg/mL Water: Insoluble | [7] |

| logP | > 4 | [8] |

Mechanism of Action and Signaling Pathway

Furmonertinib is a potent and selective inhibitor of mutant EGFR, including sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertions.[2][4][7] By irreversibly binding to the EGFR kinase domain, Furmonertinib blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways inhibited are the PI3K/Akt and Ras/Raf/MAPK pathways.[9]

EGFR Signaling Pathway Inhibition by Furmonertinib

Caption: Furmonertinib inhibits mutant EGFR, blocking downstream PI3K/Akt and Ras/Raf/MAPK signaling.

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This assay determines the in vitro potency of Furmonertinib against EGFR kinase activity.

Caption: Workflow for a typical in vitro kinase inhibition assay.

-

Preparation of Reagents : A recombinant human EGFR kinase domain, a suitable kinase buffer, ATP, and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) are required.[10]

-

Inhibitor Dilution : Prepare a serial dilution of Furmonertinib in the kinase buffer.

-

Assay Setup : In a 384-well plate, add the diluted Furmonertinib. Include controls for no inhibitor and no enzyme.

-

Kinase Reaction : Prepare a master mix of the EGFR enzyme and peptide substrate in the kinase buffer and add it to the wells. Pre-incubate for 10-15 minutes.

-

Initiation : Start the kinase reaction by adding ATP.

-

Incubation : Incubate the plate for 60 minutes at 30°C.

-

Detection : Stop the reaction and measure the amount of product formed using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[10]

-

Data Analysis : Normalize the data and plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (Generic Protocol)

This assay evaluates the effect of Furmonertinib on the proliferation of cancer cell lines harboring specific EGFR mutations.

Caption: Workflow for a cell proliferation/viability assay.

-

Cell Seeding : Plate NSCLC cells with known EGFR mutations (e.g., H1975 with L858R and T790M mutations) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a range of concentrations of Furmonertinib.

-

Incubation : Incubate the cells for 72 hours.

-

Viability Assessment : Measure cell viability using a standard method such as MTT or a luminescent-based assay like CellTiter-Glo®.

-

Data Analysis : Determine the IC50 value by plotting the percentage of cell viability against the drug concentration.

In Vivo Efficacy Studies (Clinical Trial Protocols)

The efficacy and safety of Furmonertinib have been evaluated in several clinical trials.

-

Design : A phase 3, multicenter, randomized, double-blind study comparing first-line Furmonertinib with gefitinib in patients with EGFR-mutated advanced NSCLC.[2]

-

Patient Population : Treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR sensitizing mutations.

-

Endpoints : The primary endpoint was progression-free survival (PFS).[2]

-

Design : A phase 1b, open-label, multicenter study evaluating the safety and efficacy of Furmonertinib in patients with advanced NSCLC with EGFR exon 20 insertions.[11][12]

-

Patient Population : Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, who were either treatment-naïve or previously treated.[13]

-

Endpoints : The primary endpoints were safety and objective response rate (ORR).[12][13]

-

Design : A global, randomized study of Furmonertinib at two dose levels in TKI-naïve, advanced NSCLC with EGFR PACC mutations.[14]

-

Patient Population : Treatment-naïve patients with advanced NSCLC with EGFR PACC mutations.

-

Endpoints : Efficacy and safety at different dosing regimens.

Clinical Efficacy and Safety

Clinical studies have consistently demonstrated the robust efficacy of Furmonertinib in patients with EGFR-mutant NSCLC.

Efficacy Data Summary

| Study | Patient Population | Key Efficacy Outcome |

| FURLONG | 1L EGFR-mutant NSCLC | mPFS: 20.8 months with Furmonertinib vs. 11.1 months with gefitinib.[2] |

| FAVOUR (Treatment-Naïve) | 1L EGFR ex20ins NSCLC | Confirmed ORR: 78.6% (240 mg QD).[13] |

| FAVOUR (Previously Treated) | Previously treated EGFR ex20ins NSCLC | Confirmed ORR: 46.2% (240 mg QD) and 38.5% (160 mg QD).[13] |

| Phase 2b (T790M+) | EGFR T790M-mutated NSCLC | ORR: 74%.[1] |

Safety Profile

The most common treatment-related adverse events (TRAEs) associated with Furmonertinib are generally manageable and include diarrhea and rash.[11][15] Grade 3 or higher TRAEs are reported at a relatively low frequency.[1][15]

Conclusion

Furmonertinib is a highly effective third-generation EGFR-TKI with a favorable safety profile. Its unique molecular structure allows for excellent CNS penetration, making it a valuable treatment option for patients with brain metastases. Ongoing research and clinical trials continue to explore the full potential of Furmonertinib in various subsets of EGFR-mutated NSCLC. This guide provides a foundational understanding of its core properties and the experimental basis for its clinical use, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Efficacy, safety, and genetic analysis of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small-cell lung cancer: a phase 2b, multicentre, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allist.com.cn [allist.com.cn]

- 4. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. A good response to furmonertinib fourth-line treatment of an advanced lung adenocarcinoma patient with EGFR exon20in and PIK3CA mutation: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. arrivent.com [arrivent.com]

- 12. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. Results from the FURTHER Trial Demonstrate Firmonertinib is a Promising Potential Therapy for Patients with NSCLC with EGFR PACC Mutations | IASLC [iaslc.org]

- 15. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Alflutinib's Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR mutations.[3] A key characteristic of third-generation EGFR TKIs is their high selectivity for mutant forms of EGFR over the wild-type (WT) protein, which is intended to reduce off-target effects and improve the therapeutic window.[4] This technical guide provides a detailed overview of the target selectivity profile of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

While comprehensive preclinical data on this compound's in vitro biochemical kinase selectivity against a broad panel of kinases has not been formally published by the manufacturer, available information indicates its high potency against clinically relevant EGFR mutations.[5] The selectivity of this compound is a critical attribute, contributing to its favorable safety profile. The following table summarizes the known inhibitory activity of this compound against its primary EGFR targets.

| Target | IC50 (nM) | Fold Selectivity vs. WT | Reference |

| EGFR Exon 19 Deletion | Data not publicly available | Data not publicly available | [4] |

| EGFR L858R | Data not publicly available | Data not publicly available | [2] |

| EGFR T790M | Data not publicly available | Data not publicly available | [3] |

| Wild-Type EGFR | Data not publicly available | N/A | [2] |

Note: Specific IC50 values from a comprehensive kinase panel for this compound are not currently in the public domain. The table reflects the qualitative understanding of its selectivity profile based on available literature.

For illustrative purposes, the following table presents the kinase selectivity profile of another novel third-generation EGFR TKI, ASK120067, to provide an example of the expected data format.

| Target | ASK120067 IC50 (nM) |

| EGFR L858R/T790M | 0.3 |

| EGFR T790M | 0.5 |

| EGFR exon19del | 0.5 |

| Wild-Type EGFR | 6 |

This data for ASK120067 demonstrates a 20-fold greater potency against the EGFR L858R/T790M mutant compared to wild-type EGFR.[4]

Experimental Protocols

Detailed experimental protocols for determining the kinase inhibition profile of this compound are not publicly available. However, based on standard methodologies for third-generation EGFR TKIs, the following protocols for biochemical kinase assays are representative of the techniques likely employed.

ELISA-based Kinase Activity Assay (Example based on ASK120067)

This assay quantifies the kinase activity by measuring the phosphorylation of a substrate using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant human EGFR proteins (Wild-Type and mutant forms)

-

Kinase reaction buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound (or other test compounds)

-

ELISA plates

-

Primary antibody (specific for the phosphorylated substrate)

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction:

-

In a microplate, add the recombinant EGFR enzyme, the substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

ELISA Detection:

-

Coat an ELISA plate with a capture antibody that binds to the substrate.

-

Transfer the kinase reaction mixture to the coated ELISA plate and incubate to allow the substrate to bind.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

-

Incubate and then wash the plate.

-

Add an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Incubate and then wash the plate.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength using a plate reader.

-

The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

-

Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

Continuous-Read Kinase Assay (Example for EGFR WT and T790M/L858R)

This method continuously monitors the kinase activity over time, allowing for the determination of initial reaction velocities.

Materials:

-

Recombinant EGFR enzymes (WT and T790M/L858R)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

This compound (or other test compounds)

-

384-well, white, non-binding surface microtiter plate

Procedure:

-

Enzyme and Compound Pre-incubation:

-

Prepare 10X stocks of the EGFR enzymes.

-

In a 384-well plate, pre-incubate the enzyme with serially diluted this compound or DMSO for 30 minutes at 27°C.

-

-

Kinase Reaction Initiation:

-

Prepare a mix of ATP and the fluorescent peptide substrate in the kinase reaction buffer.

-

Start the kinase reactions by adding the ATP/substrate mix to the wells containing the enzyme and compound.

-

-

Fluorescence Monitoring:

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex360/λem485) in a plate reader.

-

Take readings at regular intervals (e.g., every 71 seconds) for a duration of 30-120 minutes.

-

-

Data Analysis:

-

Examine the progress curves from each well for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the plot of relative fluorescence units versus time.

-

Plot the initial velocity against the inhibitor concentration and use a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to calculate the apparent IC50 value.[6]

-

Mandatory Visualization

EGFR Signaling Pathway and this compound's Site of Action

Caption: EGFR signaling pathway and the inhibitory action of this compound on mutant EGFR.

Experimental Workflow for Kinase Inhibition Assay

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

References

- 1. What is this compound Mesylate used for? [synapse.patsnap.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. allist.com.cn [allist.com.cn]

- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on Furmonertinib (this compound, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Alflutinib Preclinical In Vivo Studies: A Technical Whitepaper

Disclaimer: As of late 2025, comprehensive preclinical in vivo data for Alflutinib (also known as Furmonertinib and AST2818) has not been extensively published in peer-reviewed literature by the manufacturer.[1][2] Preclinical studies have been conducted, but detailed quantitative results from these animal studies are not publicly available.[3] This technical guide, therefore, summarizes the known mechanism of action of this compound, presents available clinical data as an analogue to the requested preclinical information, and outlines the standard experimental protocols and models that are typically employed for in vivo assessment of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary

This compound is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[3][4] Developed for the treatment of non-small cell lung cancer (NSCLC), this compound has demonstrated significant clinical efficacy and a manageable safety profile in human trials.[1][5] This document provides an in-depth overview of this compound's mechanism of action, a summary of the available clinical efficacy and pharmacokinetic data, and a guide to the probable methodologies used in its preclinical in vivo evaluation. Visualizations of the core signaling pathway and a typical experimental workflow for a xenograft study are also provided.

Mechanism of Action

This compound functions as an irreversible inhibitor of the EGFR signaling pathway. In many forms of NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[6][7] this compound covalently binds to the ATP-binding site of mutant EGFR, which includes both the initial sensitizing mutations and the T790M mutation that confers resistance to first- and second-generation TKIs.[8]

This binding action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and MAPK pathways.[6][7] The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring these specific EGFR mutations.[8]

Quantitative Data Summary

While specific preclinical in vivo data is not publicly available, the following tables summarize key quantitative data from human clinical trials, which may inform preclinical study design and translational research.

Clinical Efficacy in NSCLC Patients with EGFR T790M Mutation

| Dose Level (once daily) | Number of Patients | Objective Response Rate (ORR) |

| 40 mg | 6 | 83.3% |

| 80 mg | 45 | 77.8% |

| 160 mg | 50 | 78.0% |

| 240 mg | 15 | 66.7% |

| Data from a dose-expansion study in patients with advanced NSCLC with EGFR T790M mutation.[4] |

Human Pharmacokinetic Parameters

| Parameter | Value | Condition |

| Tmax (Median) | ~3 hours | 80 mg once daily, steady state, empty stomach |

| Half-life | ~40.6 hours | 80 mg once daily, steady state, empty stomach |

| Note: this compound is primarily metabolized by CYP3A4 into an active metabolite, AST5902.[9] |

Experimental Protocols for Key In Vivo Studies

The following sections describe standardized and widely accepted methodologies for the preclinical in vivo evaluation of third-generation EGFR TKIs like this compound. These protocols are based on general practices in oncological drug development.[10][11]

Xenograft Models for Efficacy Assessment

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for assessing anti-tumor efficacy in vivo.

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used to prevent rejection of human tumor cells.

-

Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M mutation, or PC-9 for exon 19 deletion) are commonly used.

-

Tumor Implantation: A suspension of 5-10 million tumor cells is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. This compound would be administered orally, once daily, at various dose levels.

-

Efficacy Endpoints: The primary endpoint is typically Tumor Growth Inhibition (TGI). Other endpoints may include tumor weight at the end of the study, body weight changes (as a measure of toxicity), and survival analysis.

Pharmacokinetic (PK) Studies

Preclinical PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity in animal models, which helps in predicting human pharmacokinetics.

-

Animal Models: Studies are typically conducted in multiple species, often including rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs or Cynomolgus monkeys), to allow for allometric scaling.[11][12][13]

-

Drug Administration: The compound is administered both intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Bioanalysis: Plasma concentrations of the parent drug (this compound) and its major metabolites (like AST5902) are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability.

-

Conclusion

This compound is a promising third-generation EGFR TKI with a clear mechanism of action and demonstrated clinical benefit. While specific preclinical in vivo data remains largely proprietary, this guide provides a framework for understanding its biological activity and the standard methodologies used to evaluate such compounds. The provided clinical data offers valuable insights into its efficacy and pharmacokinetic profile. Further publication of preclinical data would be beneficial for the scientific community to fully understand the translational aspects of this compound's development.

References

- 1. Spotlight on Furmonertinib (this compound, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. allist.com.cn [allist.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Clinical Activity, and Pharmacokinetics of this compound (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 8. This compound | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy.umich.edu [pharmacy.umich.edu]

- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Alflutinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

This compound is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase in its apparent clearance.[3][4]

Absorption and Distribution

Following oral administration, this compound is absorbed with a median time to peak plasma concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The administration with a high-fat meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 53% and the area under the plasma concentration-time curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902, decreased by approximately 20%, and the AUC saw an 8% decrease under the same conditions.[5] Despite these changes, the overall exposure to the total active components remains largely unchanged.[5]

Dose-Dependent Exposure

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state exposure to this compound and its active metabolite, AST5902, were found to be comparable.[2] However, the increase in the steady-state AUC of this compound was less than proportional to the increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from 160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of CYP3A4.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, AST5902.

| Parameter | This compound | AST5902 | Condition |

| Tmax (median) | ~3 hours | - | 80 mg once daily, empty stomach |

| Half-life (t½) | ~40.6 hours | - | 80 mg once daily, empty stomach |

| Cmax (single 80 mg dose) | 29.6 ng/mL (Healthy) | - | - |

| 45.3 ng/mL (Patients) | - | ||

| AUC0-∞ (single 80 mg dose) | 907 hng/mL (Healthy) | - | - |

| 1120 hng/mL (Patients) | - |

Data compiled from multiple sources.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its metabolism, but to a lesser extent.[1]

Metabolic Pathway

The primary metabolic pathway of this compound involves the CYP3A4-mediated formation of AST5902.[1][3]

Caption: Primary metabolic pathway of this compound.

Enzyme Induction and Drug-Drug Interactions

A significant characteristic of this compound is its potent induction of CYP3A4, with a potency comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]

CYP3A4 Induction Data

| Parameter | Value |

| EC50 (CYP3A4 mRNA induction) | 0.25 µM |

| Emax (CYP3A4 induction) | 9.24- to 11.2-fold increase |

Drug-Drug Interaction Studies

The co-administration of this compound with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

| Co-administered Drug | Effect on this compound | Effect on AST5902 | Effect on Total Active Components |

| Rifampicin (Strong CYP3A4 Inducer) | ↓ 86% in AUC0-∞↓ 60% in Cmax | ↓ 17% in AUC0-∞↑ 1.09-fold in Cmax | ↓ 62% in AUC0-∞↓ 39% in Cmax |

| Itraconazole (Strong CYP3A4 Inhibitor) | ↑ 2.22-fold in AUC0-∞↑ 1.23-fold in Cmax | ↓ in AUC0-∞ and Cmax | ↑ 60% in AUC0-∞↑ 8% in Cmax |

Data is based on studies in healthy volunteers.[7][8]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of this compound.

Methodology:

-

Human liver microsomes (0.5 mg protein/mL) were incubated with 3 µM this compound in a 100 mM phosphate-buffered saline (pH 7.4).

-

The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation at 37°C.

-

The incubation was carried out for 1 hour at 37°C.

-

The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.

-

Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]

Caption: Workflow for in vitro metabolism study of this compound.

CYP3A4 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of this compound to induce CYP3A4 expression.

Methodology:

-

Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.

-

Hepatocytes were treated daily for three consecutive days with this compound (at various concentrations), rifampin (10 µM, positive control), or vehicle (0.1% DMSO, negative control).[2]

-

Following treatment, total RNA was extracted from the cells.[2]

-

CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction compared to the vehicle control.[2]

-

In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its metabolite (6β-hydroxytestosterone) using LC-MS/MS.[5]

References

- 1. Safety, Clinical Activity, and Pharmacokinetics of this compound (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of this compound and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furmonertinib (this compound, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Alflutinib's Central Nervous System Penetrance and Efficacy in EGFR-Mutant Cancer Models: A Technical Guide

Executive Summary: Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with central nervous system (CNS) metastases. A primary challenge in treating brain metastases is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. This compound has been specifically designed for high brain penetrance. This technical guide consolidates available preclinical and clinical data on this compound's ability to cross the BBB, details the experimental methodologies used for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and CNS Metastases

Non-small cell lung cancer patients with activating EGFR mutations have a high incidence of developing brain metastases, which are associated with a poor prognosis.[1] While first and second-generation EGFR-TKIs have shown efficacy, their ability to penetrate the CNS is often limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2]

This compound is an irreversible, third-generation EGFR-TKI that selectively targets both initial sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to earlier-generation TKIs.[3] A key molecular feature of this compound is its trifluoroethoxypyridine structure, which contributes to its pharmacological profile.[4] Critically, both this compound and its primary active metabolite, AST5902, have demonstrated significant anti-tumor activity and the ability to penetrate the CNS in preclinical models, suggesting a dual action within the brain.[4]

Quantitative Data on Brain Penetrance and CNS Efficacy

The following tables summarize the key quantitative findings from preclinical and clinical studies assessing this compound's CNS activity.

Preclinical Brain Penetrance Data

Precise numerical brain-to-plasma ratios from preclinical studies are not extensively published; however, multiple sources consistently report that concentrations of this compound and its active metabolite in the brain are higher than those in the plasma, indicating excellent BBB penetration.[1][4]

| Compound | Animal Model | Key Finding | Brain-to-Plasma Ratio (Kₚ) | Reference |

| This compound | Rodent Models | Concentration in the brain was higher than in the plasma. | > 1.0 | [4] |

| AST5902 (Metabolite) | Rodent Models | Concentration in the brain was higher than in the plasma. | > 1.0 | [4] |

Clinical CNS Efficacy in EGFR T790M-Mutant NSCLC

Data from a pooled analysis of two Phase 2 studies (NCT03127449 and NCT03452592) highlight the dose-dependent intracranial efficacy of this compound in patients with baseline CNS metastases.[4][5]

| Dose Group (once daily) | CNS Objective Response Rate (ORR)¹ | CNS Disease Control Rate (DCR)¹ | Median CNS Progression-Free Survival (PFS)² |

| 40 mg | 0% (0/1) | 0% (0/1) | 2.8 months |

| 80 mg | 65% (22/34) | 97% (33/34) | 11.6 months |

| 160 mg | 85% (11/13) | 100% (13/13) | 19.3 months |

| 240 mg | 25% (1/4) | 100% (4/4) | Not Reached |

| ¹ In patients with measurable CNS lesions at baseline. | |||

| ² In all patients with baseline CNS metastases (measurable or non-measurable). |

Clinical CNS Efficacy in EGFR Exon 20 Insertion-Mutant NSCLC

A Phase Ib study (FAVOUR) demonstrated that this compound has comparable efficacy in patients with and without CNS metastases harboring EGFR exon 20 insertion mutations.[6]

| Patient Cohort | Objective Response Rate (ORR) | p-value | Reference |

| With CNS Metastases | 33.3% | 0.773 | [6] |

| Without CNS Metastases | 40.6% | 0.773 | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the brain penetrance and intracranial efficacy of EGFR-TKIs like this compound.

In Vivo Intracranial Xenograft Model for Efficacy Assessment

This protocol describes a representative method for establishing and evaluating drug efficacy in a brain metastasis model, based on published preclinical studies of EGFR-TKIs.[1][7]

-

Cell Line Preparation:

-

Use a human NSCLC cell line harboring a relevant EGFR mutation (e.g., PC-9, with an exon 19 deletion) transfected with a luciferase reporter gene (e.g., PC-9-Luc) for in vivo bioluminescence imaging.

-

Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

-

-

Animal Model:

-

Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old) to prevent rejection of human tumor cells.

-

-

Intracranial Cell Implantation:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a burr hole in the skull over the desired brain region (e.g., right cerebral hemisphere).

-

Using a Hamilton syringe, slowly inject a suspension of PC-9-Luc cells (e.g., 5 µL containing 1x10⁵ cells) into the brain parenchyma.

-

Withdraw the needle slowly and seal the burr hole with bone wax and suture the scalp incision.

-

-

Tumor Growth Monitoring:

-

Monitor tumor establishment and growth non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).

-

Administer D-luciferin intraperitoneally and image the anesthetized mice using an in vivo imaging system (IVIS). Quantify the luminescence signal (photons/second) from the cranial region.

-

-

Drug Administration and Efficacy Evaluation:

-

Once tumors are established (detectable BLI signal), randomize mice into vehicle control and treatment groups.

-

Administer this compound orally (e.g., via gavage) once daily at desired dose levels (e.g., 10 mg/kg, 30 mg/kg).

-

Monitor tumor burden via BLI throughout the treatment period. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

A secondary endpoint is overall survival.

-

In Vivo Pharmacokinetic Study for Brain Penetrance Assessment

This protocol outlines a standard procedure to determine the brain-to-plasma concentration ratio (Kₚ).

-

Animal Model:

-

Use adult male Sprague-Dawley rats or other appropriate rodent models.

-

-

Compound Administration:

-

Administer a single dose of this compound to the animals, either intravenously or orally, at a defined concentration.

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood in heparinized tubes to separate the plasma.

-

Brain: Weigh the brain tissue, add a specific volume of a suitable buffer, and homogenize thoroughly to create a brain homogenate.

-

-

Bioanalysis:

-

Extract this compound and its metabolite (AST5902) from the plasma and brain homogenate samples.

-

Quantify the concentrations of the parent drug and metabolite in all samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kₚ) at each time point by dividing the concentration in the brain homogenate by the concentration in the plasma.

-

For a more precise measure of BBB transport, determine the unbound fraction in plasma (fᵤ,ₚₗₐₛₘₐ) and brain (fᵤ,ᵦᵣₐᵢₙ) using equilibrium dialysis to calculate the unbound brain-to-plasma ratio (Kₚ,ᵤᵤ).

-

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and this compound Inhibition

The diagram below illustrates the EGFR signaling cascade in NSCLC. Activating mutations lead to the constitutive activation of downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK, promoting cell proliferation and survival. This compound acts by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocking this aberrant signaling.[3][8]

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Preclinical Workflow for CNS Efficacy Assessment

The following workflow diagram outlines the key steps in a typical preclinical study designed to evaluate the efficacy of a drug against brain metastases in an animal model.

Caption: Standard preclinical workflow for evaluating CNS efficacy.

This compound's Role in Overcoming the CNS Treatment Challenge

This diagram illustrates the logical relationship between the clinical problem of EGFR-mutant NSCLC with brain metastases and the therapeutic solution offered by this compound.

Caption: How this compound's properties address the CNS metastasis challenge.

Conclusion

The available preclinical and clinical data strongly support the characterization of this compound as a potent, brain-penetrant EGFR-TKI. Preclinical evidence, indicating brain concentrations surpassing those in plasma, provides a strong mechanistic basis for its clinical efficacy.[1][4] Clinical trials have confirmed this potential, demonstrating robust intracranial response rates and prolonged CNS progression-free survival in patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation and challenging exon 20 insertions.[4][6] The dose-dependent nature of its CNS efficacy suggests that higher doses may offer enhanced benefit in controlling brain metastases.[4] For drug development professionals and researchers, this compound serves as a compelling example of a rationally designed TKI that effectively overcomes the blood-brain barrier to deliver a therapeutic benefit in a difficult-to-treat patient population. Further investigation into its long-term outcomes and potential combination strategies is warranted.

References

- 1. arrivent.com [arrivent.com]

- 2. Intracranial efficacy and safety of furmonertinib 160 mg with or without anti-angiogenic agent in advanced NSCLC patients with BM/LM as salvage therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

Alflutinib: A Technical Analysis of Downstream Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potency against both common EGFR sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, which frequently arises after first- or second-generation TKI therapy. By covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of downstream pro-survival signaling cascades. This technical guide provides an in-depth review of this compound's mechanism of action, its impact on critical downstream pathways such as PI3K/AKT and MAPK/ERK, and the methodologies used to characterize these effects.

Mechanism of Action

This compound represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] Its mechanism is rooted in the selective and irreversible inhibition of mutant EGFR.[2] Unlike first-generation TKIs, this compound maintains potent activity against the T790M "gatekeeper" mutation, which sterically hinders the binding of earlier-generation drugs.[2] Furthermore, it demonstrates significantly lower activity against wild-type (WT) EGFR, a characteristic that is believed to contribute to a more favorable safety profile by reducing off-target effects commonly seen with less selective inhibitors, such as rash and diarrhea.

The inhibition of mutant EGFR blocks the initiation of a cascade of intracellular signaling events. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[2] These pathways are fundamental regulators of cell proliferation, survival, growth, and apoptosis. By suppressing these signals, this compound induces cell cycle arrest and programmed cell death in EGFR-dependent tumor cells.

Quantitative Data on Therapeutic Efficacy

While detailed preclinical data on the half-maximal inhibitory concentrations (IC50) of this compound against various cell lines are not extensively available in peer-reviewed literature, its clinical efficacy has been well-documented. The FURLONG study, a randomized Phase 3 trial, provides robust quantitative data on its performance against the first-generation TKI, gefitinib, in the first-line treatment of advanced EGFR-mutant NSCLC.

| Metric | This compound (Furmonertinib) Arm | Gefitinib Arm | Hazard Ratio (95% CI) |

| Median PFS (Overall) | 20.8 months | 11.1 months | 0.44 (0.34–0.58) |

| Median PFS (CNS Mets) | 20.8 months | 9.8 months | 0.40 (0.23–0.71) |

| Objective Response Rate | 87.5% | 75.1% | N/A |

| Median Duration of Response | 20.1 months | 10.4 months | N/A |

| PFS: Progression-Free Survival; CNS Mets: Central Nervous System Metastases. Data from the FURLONG study.[3] |

Experimental Protocols

The following sections describe representative, standardized protocols for key experiments used to evaluate the activity of EGFR TKIs like this compound. These are generalized methodologies and may require optimization for specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Culture human NSCLC cell lines (e.g., PC-9 [EGFR ex19del], H1975 [L858R/T790M], A549 [EGFR WT]) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of medium and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., H1975) in 6-well plates to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for 2-4 hours. Stimulate with EGF (50 ng/mL) for 15 minutes where appropriate.

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Electrophoresis: Separate the protein samples by SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing phosphoprotein levels to their respective total protein levels.

References

- 1. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]

- 2. allist.com.cn [allist.com.cn]

- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Alflutinib In Vitro Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] this compound demonstrates high potency and selectivity for mutant EGFR over wild-type EGFR, thereby offering a promising therapeutic window.[4] This document provides detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively and irreversibly binds to the ATP-binding site of mutant EGFR, inhibiting its autophosphorylation and downstream signaling.[5] This blockade primarily affects the PI3K/AKT and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and growth.[5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

References

- 1. Furmonertinib (this compound, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Spotlight on Furmonertinib (this compound, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the IC50 of Alflutinib in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in the treatment of non-small cell lung cancer (NSCLC).[1][2] As a targeted therapy, this compound is designed to selectively inhibit EGFR with activating mutations, as well as the T790M resistance mutation that often emerges after treatment with first- or second-generation EGFR TKIs.[1] The mechanism of action involves the irreversible binding of this compound to the ATP-binding site of the EGFR kinase domain, which in turn blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, that are critical for cancer cell proliferation and survival.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like this compound. It represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, determining the IC50 of this compound in various lung cancer cell lines with different EGFR mutation statuses is fundamental for preclinical assessment and for understanding its therapeutic window.

These application notes provide a comprehensive guide to determining the IC50 of this compound in lung cancer cells, including detailed protocols for widely used cell viability assays and a summary of available preclinical data.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound (Furmonertinib) in various cell lines. It is important to note that preclinical data for this compound in specific human NSCLC cell lines such as A549 (EGFR wild-type), HCC827 (EGFR exon 19 deletion), and H1975 (EGFR L858R/T790M) are not extensively available in the public domain as of the last update. The data presented below is from murine Ba/F3 pro-B cells engineered to express human EGFR mutations, which are a common model for studying the activity of EGFR inhibitors.

| Cell Line | EGFR Mutation Status | This compound (Furmonertinib) IC50 (nM) | Reference |

| Ba/F3 | G719S | 12.4 | [3][4] |

| Ba/F3 | S768I | 21.6 | [3][4] |

| Ba/F3 | L861Q | 3.8 | [3][4] |

| Ba/F3 | Exon 20 Insertion | 11 - 20 (median) | [5] |

| Ba/F3 | Wild-Type | Higher than mutant EGFR | [6] |

Note: Preclinical studies have indicated that this compound and its active metabolite, AST5902, exhibit a lower inhibitory capacity against wild-type EGFR compared to mutant forms of the receptor.[3] This selectivity contributes to a more favorable safety profile.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Alflutinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib, AST2818) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] The binding of ligands, such as EGF, to the EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues. This phosphorylation event activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound exerts its therapeutic effect by binding to the ATP-binding site of the mutant EGFR, thereby inhibiting its kinase activity and blocking the aberrant signaling pathways that drive tumor growth.[1]

Western blotting is a fundamental technique to assess the pharmacodynamic effects of EGFR inhibitors like this compound. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR), researchers can directly measure the inhibitory effect of the compound on its target. This document provides a detailed protocol for the treatment of non-small cell lung cancer (NSCLC) cells with this compound and the subsequent analysis of EGFR phosphorylation by Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway, the point of inhibition by this compound, and the experimental workflow for the Western blot analysis.

References

Alflutinib Xenograft Mouse Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and utilization of Alflutinib xenograft mouse models. These models are crucial for the preclinical evaluation of this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols detailed herein cover cell line selection, model establishment, drug administration, and efficacy assessment, providing a robust framework for investigating this compound's therapeutic potential against non-small cell lung cancer (NSCLC) with EGFR T790M mutations.

Introduction to this compound

This compound is a potent, irreversible, and selective third-generation EGFR-TKI. It is specifically designed to target the EGFR T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in NSCLC patients. By effectively inhibiting the activity of mutant EGFR, this compound blocks downstream signaling pathways that are critical for tumor cell proliferation and survival. Xenograft mouse models, particularly those derived from human cancer cell lines (cell line-derived xenografts, CDX), are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of this compound.

Mechanism of Action: Targeting Mutant EGFR Signaling

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. It demonstrates high selectivity for sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR. This targeted inhibition abrogates signaling through two major downstream cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are central to cancer cell growth, proliferation, and survival.

Caption: this compound inhibits mutant EGFR, blocking downstream signaling.

Experimental Protocols

Cell Line Selection and Culture

The appropriate choice of a cancer cell line is fundamental for a clinically relevant xenograft model. For this compound studies, NSCLC cell lines harboring the EGFR T790M mutation are required.

-

Recommended Cell Line: NCI-H1975. This human NSCLC cell line expresses both the L858R sensitizing mutation and the T790M resistance mutation.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Passage cells at 80-90% confluency.

-